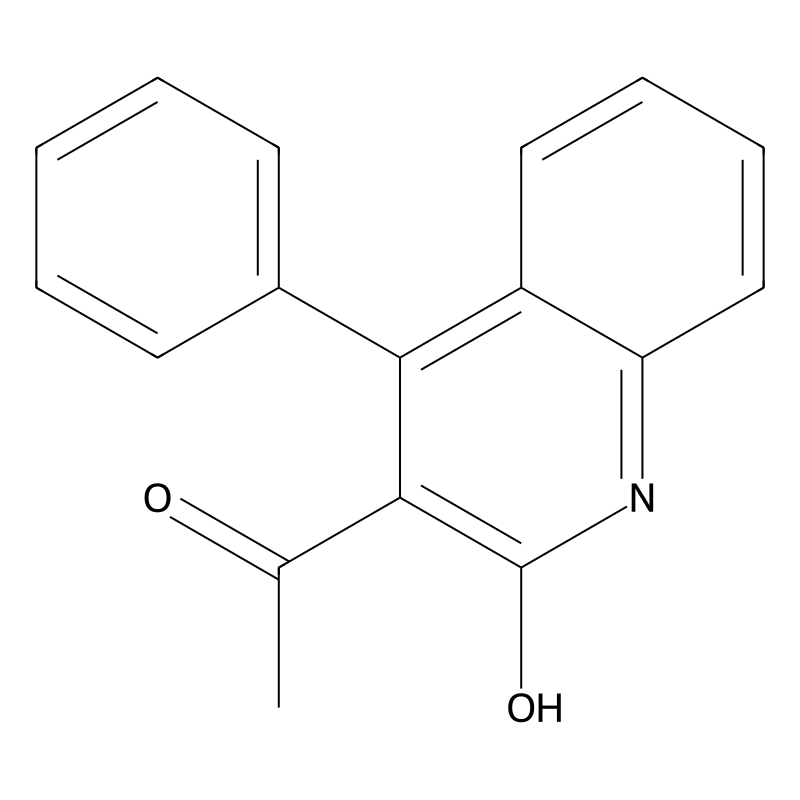3-Acetyl-4-phenyl-1H-quinolin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis and Characterization:
3-Acetyl-4-phenyl-1H-quinolin-2-one (3-APQ) is a heterocyclic compound synthesized through various methods, including the cyclization of N-phenylaminoacetophenone with formic acid []. Studies have reported its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity [, ].
Biological Activities:
Research has explored the potential biological activities of 3-APQ, with some studies suggesting:
- Antimicrobial activity: 3-APQ exhibited moderate antibacterial activity against various gram-positive and gram-negative bacteria [].
- Anticancer activity: Studies have investigated the potential of 3-APQ derivatives as anticancer agents, with some showing cytotoxicity against cancer cell lines []. However, further research is needed to understand the mechanisms and efficacy of these derivatives.
Limitations and Future Directions:
While initial research suggests potential applications of 3-APQ in various fields, further investigations are necessary:
- Mechanism of action: Understanding the mechanisms behind the observed biological activities, like antimicrobial or anticancer effects, is crucial for further development.
- In vivo studies: Most studies have been conducted in vitro, and in vivo studies are needed to evaluate the effectiveness and safety of 3-APQ or its derivatives in living organisms.
- Optimization and modification: Structural modifications and optimization of 3-APQ may be necessary to improve its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
3-Acetyl-4-phenyl-1H-quinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives, characterized by its unique structure featuring an acetyl group at the 3-position and a phenyl group at the 4-position of the quinoline ring. Its molecular formula is C₁₇H₁₃N₁O₂, with a molecular weight of 263.29 g/mol. This compound exhibits a yellow crystalline appearance and has been studied for its potential biological activities and synthetic applications in medicinal chemistry.
- Friedlander Synthesis: This method involves the condensation of an amino compound with a carbonyl compound, leading to the formation of quinoline derivatives. In one study, 2-amino benzophenone and acetylacetone were reacted under acidic conditions to yield this compound efficiently .
- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds, enhancing its structural complexity .
Research indicates that 3-acetyl-4-phenyl-1H-quinolin-2-one exhibits diverse biological activities. It has been evaluated for:
- Anticancer Properties: Some studies have shown that quinoline derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Activity: The compound has also been investigated for its antibacterial and antifungal properties, demonstrating effectiveness against certain pathogens .
Several synthesis methods have been developed for 3-acetyl-4-phenyl-1H-quinolin-2-one:
- Friedlander Reaction: A common method involves the reaction of 2-amino benzophenone with acetylacetone in the presence of an acid catalyst, leading to high yields of the desired quinoline derivative .
- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, allowing for quicker synthesis under controlled conditions .
- One-Pot Synthesis: Recent advancements have introduced one-pot methods combining multiple steps into a single reaction vessel, improving efficiency and reducing time .
3-Acetyl-4-phenyl-1H-quinolin-2-one has several applications in various fields:
- Pharmaceutical Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
- Chemical Research: The compound serves as a building block for synthesizing more complex quinoline derivatives used in medicinal chemistry .
Interaction studies have focused on the binding affinity of 3-acetyl-4-phenyl-1H-quinolin-2-one with biological targets such as enzymes and receptors. Molecular docking studies suggest that this compound can interact effectively with specific proteins involved in cancer progression, indicating its potential as a lead compound in drug discovery .
Several compounds share structural similarities with 3-acetyl-4-phenyl-1H-quinolin-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Acetylquinoline | Lacks the phenyl group at the 4-position | Simpler structure; less complex interactions |
| 6-Chloroquinoline | Contains a chlorine substituent at position 6 | Enhanced reactivity due to electronegative chlorine |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits different biological activity profiles |
The uniqueness of 3-acetyl-4-phenyl-1H-quinolin-2-one lies in its specific arrangement of functional groups, which influences its biological activity and chemical reactivity compared to these similar compounds.








